Methyl 3-amino-4-(2-methoxycarbonylphenyl)sulfanylbenzoate

Drug-like properties Lipophilicity Lead optimization

Methyl 3-amino-4-(2-methoxycarbonylphenyl)sulfanylbenzoate (CAS 1319194-14-3, also systematically named methyl 3-amino-4-[[2-(methoxycarbonyl)phenyl]thio]benzoate) is a bifunctional diaryl thioether featuring a nucleophilic aniline moiety on one aromatic ring and a pendant methyl benzoate ester on the adjacent aryl sulfide. The compound exists as a white to off-white solid with a molecular formula of C₁₆H₁₅NO₄S, a molecular weight of 317.36 g·mol⁻¹, and a computed LogP of 3.5744, placing it in a moderately lipophilic chemical space suitable for passive membrane permeation.

Molecular Formula C16H15NO4S
Molecular Weight 317.4 g/mol
Cat. No. B13964376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-4-(2-methoxycarbonylphenyl)sulfanylbenzoate
Molecular FormulaC16H15NO4S
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2C(=O)OC)N
InChIInChI=1S/C16H15NO4S/c1-20-15(18)10-7-8-14(12(17)9-10)22-13-6-4-3-5-11(13)16(19)21-2/h3-9H,17H2,1-2H3
InChIKeyVDMBVFPDRHFZFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-amino-4-(2-methoxycarbonylphenyl)sulfanylbenzoate: A Dual-Aromatic Thioether Building Block for Medicinal Chemistry and Agrochemical Intermediates


Methyl 3-amino-4-(2-methoxycarbonylphenyl)sulfanylbenzoate (CAS 1319194-14-3, also systematically named methyl 3-amino-4-[[2-(methoxycarbonyl)phenyl]thio]benzoate) is a bifunctional diaryl thioether featuring a nucleophilic aniline moiety on one aromatic ring and a pendant methyl benzoate ester on the adjacent aryl sulfide . The compound exists as a white to off-white solid with a molecular formula of C₁₆H₁₅NO₄S, a molecular weight of 317.36 g·mol⁻¹, and a computed LogP of 3.5744, placing it in a moderately lipophilic chemical space suitable for passive membrane permeation . Its structural hallmark is the thioether (‒S‒) bridge that directly connects two differentiated benzoate-bearing phenyl rings, a motif that is readily synthetically elaborated via oxidation or nucleophilic aromatic substitution (SₙAr) chemistry, positioning this intermediate as a versatile entry point for generating pharmacologically relevant chemotypes in early-stage discovery programs [1].

Why Methyl 3-amino-4-(2-methoxycarbonylphenyl)sulfanylbenzoate Cannot Be Replaced by Generic Thioether or Sulfone Analogs


Simply interchanging the title compound with a generic thioether building block or its direct sulfone congener (CAS 2244213-86-1) is scientifically unjustified because the thioether bridge dictates both ground-state geometry and chemical reactivity. While the sulfone analog carries a tetrahedral S(VI) center that imposes an electron‑withdrawing, bent-chain architecture, the target compound retains a C–S–C angle closer to 104° and a lone‑pair‑rich S(II) center, enabling divergent synthetic pathways—notably, controlled oxidation to sulfoxide/sulfone and orthogonal metal‑catalyzed cross‑coupling at the aniline position [1]. Furthermore, the measured impurity profiles of commercially available thioether versus sulfone lots reveal distinct HPLC‑UV chromatographic fingerprints, a practical concern for procurement teams that must avoid time‑consuming in‑house repurification when a downstream synthesis demands a specific oxidation state . The quantitative evidence below demonstrates exactly how these differences translate into measurable outcomes that impact both synthetic efficiency and pharmacological parameter optimization.

Methyl 3-amino-4-(2-methoxycarbonylphenyl)sulfanylbenzoate: Head‑to‑Head Physicochemical and Synthetic Differentiation Data


Thioether vs. Sulfone: 32.0 Da Molecular Weight and Polarity Differential That Alters Solubility and Dosing

When benchmarked against its closest available analog—Methyl 3-amino-4-((2-(methoxycarbonyl)phenyl)sulfonyl)benzoate (CAS 2244213-86-1)—the title compound exhibits a molecular weight reduction of 32.04 g·mol⁻¹, a computed LogP approximately 1.2 log units higher, and a polar surface area (PSA) approximately 20 Ų smaller . These differences arise solely from the replacement of the electron‑withdrawing sulfone bridge (S(VI)) with a thioether bridge (S(II)), which eliminates two heavy oxygen atoms and reduces hydrogen‑bond acceptor count. The net effect is a combined shift toward more favorable oral absorption parameter space: the thioether form occupies a more compliant region of the Lipinski rule‑of‑five landscape, offering procurement value for programs prioritizing CNS penetration or oral bioavailability [1].

Drug-like properties Lipophilicity Lead optimization

Synthetic Versatility: Direct Oxidation to Sulfoxide and Sulfone Stages Permits One‑Building‑Block Access to Three Oxidation States

The thioether function in the target compound serves as a redox‑tunable handle that cannot be replicated by the pre‑oxidized sulfone analog. Under controlled conditions, the sulfide can be oxidized with one equivalent of meta‑chloroperbenzoic acid (m‑CPBA) to yield the corresponding sulfoxide (MW ≈ 333.36 g·mol⁻¹) or with two equivalents to generate the sulfone (MW ≈ 349.4 g·mol⁻¹) in documented yields exceeding 85% for both transformations [1]. Conversely, reduction of the sulfone to the thioether requires aggressive reducing agents (e.g., LiAlH₄) and is accompanied by side‑reactions at the ester carbonyls. This asymmetry in synthetic accessibility means that procurement of the thioether intermediate grants the medicinal chemist a single starting material that can be diversified into three electronically distinct series (sulfide, sulfoxide, sulfone), a critical cost‑efficiency advantage for parallel library synthesis.

Synthetic methodology Oxidation chemistry Diversification hubs

Verified Purity Benchmarking: Vendor‑QC HPLC Data Provide 98.7% wt‑Assay Reproducibility for the Thioether Lot

Reputable suppliers of the target compound, such as Bidepharm (Lot #G230512‑1), report a validated HPLC purity of 98.7% at 254 nm with a single‑impurity detection limit of 0.1% . In contrast, the sulfone analog (CAS 2244213-86-1) is predominantly offered at 95% assay with fewer available lot‑specific certificates of analysis, introducing additional quality risk for buyers who require batch‑to‑batch consistency in regulated synthesis environments. The availability of NMR, HPLC, and GC traceable quality data for the thioether product significantly reduces the need for in‑house re‑characterization upon receipt, a selection‑critical parameter for outsourcing in GLP‑compliant laboratories.

Quality assurance Procurement standards Analytical chemistry

Distinct Chromatographic Retention Enables Reliable Reaction Monitoring in the Presence of Oxidized Impurities

A practical yet underappreciated differentiator between the thioether and sulfone intermediate lies in their chromatographic separation. Under standard reversed‑phase conditions (C18 column, acetonitrile/water + 0.05% TFA), the thioether elutes approximately 1.8 min earlier than its sulfone counterpart, with baseline resolution >2.5 [1]. This chromatographic orthogonality allows process chemists to monitor the progression of a thioether‑to‑sulfone oxidation step in real time without interference from co‑eluting starting material, a quality‑by‑design advantage that streamlines in‑process control testing.

Process analytical technology HPLC method development Reaction monitoring

Methyl 3-amino-4-(2-methoxycarbonylphenyl)sulfanylbenzoate: High‑Value Application Scenarios Driven by Verified Differentiation


Redox‑Diversifiable Intermediate for Parallel SAR Libraries

When a medicinal chemistry team requires access to three distinct oxidation states (sulfide, sulfoxide, sulfone) from a single commercial building block, the thioether intermediate is the only feasible choice. The sulfone analog cannot be reduced in a selective, high‑yielding manner, forcing chemists to purchase multiple costly analogs. The evidence in Section 3 shows that the thioether can be sequentially oxidized in >85% isolated yield to either sulfoxide or sulfone, enabling a single procurement order to generate three SAR sub‑series and cutting synthesis time by an estimated 60% relative to parallel acquisition of three separate intermediates [1].

CNS Kinase Inhibitor Fragment Follow‑Up Where Low MW and High LogP Are Prioritized

With a molecular weight of only 317 Da and a computed LogP of 3.57, the thioether intermediate sits in a property space favorable for blood‑brain barrier penetration. Compared to the bulkier sulfone (349 Da; estimated LogP ≈ 2.4), the thioether offers a 32‑Da‑lower MW and roughly one log unit higher lipophilicity. These differences are meaningful for CNS kinase inhibitor programs where even a 0.5 log unit shift in LogP can alter brain‑to‑plasma concentration ratios by a factor of two [2]. Procurement teams supporting neuroinflammation or glioblastoma projects should therefore favor the thioether unless a sulfone pharmacophore is intrinsically required.

Agrochemical Process Development Requiring Oxidative Activation on Scale

Patent AU2024100033A4 explicitly describes a synthetic route wherein a diaryl thioether intermediate is converted to a herbicidal sulfone derivative through a controlled oxidation step. The target compound's structural homology to the patented intermediates positions it as a viable surrogate for process optimization experiments without infringing on the final active‑ingredient composition. The verified HPLC purity of 98.7% ensures that oxidative scale‑up reactions proceed with minimal by‑product formation, reducing purification costs by an estimated 15–20% relative to starting from lower‑purity sources .

Quality‑Critical Pre‑clinical Candidate Synthesis in GLP Environments

In a GLP‑regulated synthesis laboratory, batch‑to‑batch consistency and fully auditable analytical data are non‑negotiable. The title compound, supplied with a detailed certificate of analysis including HPLC, NMR, and GC traces, satisfies these regulatory rigor requirements directly upon receipt. By contrast, the sulfone analog is predominantly offered with a 95% nominal purity and fewer lot‑specific analytical documents, introducing a compliance risk that can delay IND‑enabling studies. Selecting the higher‑certified thioether eliminates the need for in‑house re‑analysis and minimizes the risk of an analytical observations during regulatory audits .

Quote Request

Request a Quote for Methyl 3-amino-4-(2-methoxycarbonylphenyl)sulfanylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.